1-Chloro-1-nitropropane

Description

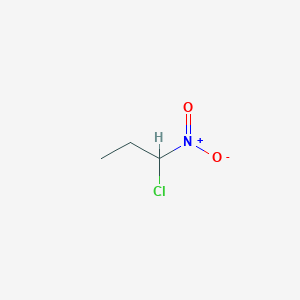

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-1-nitropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO2/c1-2-3(4)5(6)7/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKUXTMJEFPWCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC([N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO2 | |

| Record name | 1-CHLORO-1-NITROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORO-1-NITROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1423 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2024797 | |

| Record name | 1-Chloro-1-nitropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-chloro-1-nitropropane is a colorless liquid. Unpleasant odor. (USCG, 1999), Colorless liquid with an unpleasant odor. [fungicide]; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an unpleasant odor., Colorless liquid with an unpleasant odor. [fungicide] | |

| Record name | 1-CHLORO-1-NITROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-1-nitropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/360 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLORO-1-NITROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1423 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-CHLORO-1-NITROPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/435 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1-Chloro-1-nitropropane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0130.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

286 to 289 °F at 760 mmHg (NTP, 1992), 142 °C, 289 °F | |

| Record name | 1-CHLORO-1-NITROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORO-1-NITROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-1-NITROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1423 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-CHLORO-1-NITROPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/435 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1-Chloro-1-nitropropane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0130.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

144 °F (NTP, 1992), 62 °C (144 °F) (OPEN CUP), 62 °C o.c., 144 °F (open cup), (oc) 144 °F | |

| Record name | 1-CHLORO-1-NITROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORO-1-NITROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-1-NITROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1423 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-CHLORO-1-NITROPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/435 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1-Chloro-1-nitropropane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0130.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

1 to 5 mg/mL at 72 °F (NTP, 1992), Water solubility = 8000 mg/L, SOL IN GLYCOLS, OILS, SOL IN ETHANOL, ETHER; SL SOL IN CHLOROFORM, Solubility in water, g/100ml at 20 °C: 0.8, 0.5% | |

| Record name | 1-CHLORO-1-NITROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORO-1-NITROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-1-NITROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1423 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Chloro-1-nitropropane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0130.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.2 (USCG, 1999) - Denser than water; will sink, 1.209 G/CU CM AT 20 °C, Relative density (water = 1): 1.2, 1.21 | |

| Record name | 1-CHLORO-1-NITROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORO-1-NITROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-1-NITROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1423 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-CHLORO-1-NITROPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/435 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1-Chloro-1-nitropropane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0130.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.26 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.3 (AIR= 1), Relative vapor density (air = 1): 4.3, 4.26 | |

| Record name | 1-CHLORO-1-NITROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLORO-1-NITROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-1-NITROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1423 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-CHLORO-1-NITROPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/435 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

5.8 mmHg at 77 °F (NTP, 1992), 5.8 [mmHg], 5.8 MM HG AT 25 °C, Vapor pressure, Pa at 25 °C: 773.1, 6 mmHg, (77 °F): 6 mmHg | |

| Record name | 1-CHLORO-1-NITROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-1-nitropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/360 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLORO-1-NITROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-1-NITROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1423 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-CHLORO-1-NITROPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/435 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1-Chloro-1-nitropropane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0130.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

LIQUID, Colorless liquid. | |

CAS No. |

600-25-9 | |

| Record name | 1-CHLORO-1-NITROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-1-nitropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=600-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-1-nitropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-CHLORO-1-NITROPROPANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-1-nitropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-1-nitropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLORO-1-NITROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0384A8E8EX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-CHLORO-1-NITROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLORO-1-NITROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1423 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-CHLORO-1-NITROPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/435 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propane, 1-chloro-1-nitro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TX4D7038.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Chloro-1-nitropropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-1-nitropropane is a halogenated nitroalkane that has garnered interest in various chemical and industrial applications, including its historical use as a fungicide.[1] Its unique combination of a nitro group and a chlorine atom on the same carbon imparts specific reactivity and physical characteristics that are of importance to researchers in organic synthesis, materials science, and drug development. The presence of these functional groups makes it a versatile, albeit reactive, chemical intermediate. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and visualizations of its key chemical transformations.

Physicochemical Properties

This compound is a colorless liquid with a characteristic, unpleasant odor.[2][3] The quantitative physical and chemical properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆ClNO₂ | [2] |

| Molecular Weight | 123.54 g/mol | [2][3] |

| Appearance | Colorless liquid | [2][4] |

| Odor | Unpleasant, characteristic | [2][4] |

| Boiling Point | 141-143 °C (286-289 °F) at 760 mmHg | [2][3] |

| Melting Point | Not available | |

| Density | 1.2 g/cm³ at 20 °C | [2][4] |

| Vapor Density | 4.26 (Air = 1) | [3][4] |

| Vapor Pressure | 5.8 mmHg at 25 °C (77 °F) | [3][4] |

| Flash Point | 62 °C (144 °F) (Open Cup) | [2][4] |

| Refractive Index | 1.4251 at 20 °C | [2] |

Table 2: Solubility and Spectroscopic Data of this compound

| Property | Value | Source(s) |

| Water Solubility | 1 to 5 mg/mL at 22.2 °C (72 °F) | [2][3] |

| Solubility in other solvents | Soluble in alcohol and ether | [4] |

| ¹H NMR | Spectra available | [2] |

| ¹³C NMR | Spectra available | [2] |

| IR Spectroscopy | Characteristic peaks for C-Cl and NO₂ groups | [2] |

| UV Absorption (in Alcohol) | λmax at 280.5 nm | [2] |

| Mass Spectrometry | Data available | [2] |

Chemical Properties and Reactivity

This compound is a reactive compound, primarily due to the electron-withdrawing nature of both the nitro and chloro groups attached to the same carbon atom.

-

Stability: The compound is sensitive to heat and can be explosive under certain conditions, particularly when heated under confinement.[3][4]

-

Hazardous Reactions: It is incompatible with strong oxidizing agents and acids.[4][5] Contact with these substances can lead to vigorous, potentially explosive, reactions. It may also attack some forms of plastics, rubber, and coatings.[3][4]

-

Decomposition: When heated to decomposition, it emits highly toxic fumes, including hydrogen chloride, nitrogen oxides, and potentially phosgene.[2][4][5]

Key Chemical Transformations

The chemistry of this compound is characterized by reactions involving the nitro and chloro functional groups.

A common synthetic route to 1-chloro-1-nitroalkanes involves a two-step process: a base-catalyzed Henry reaction (nitroaldol condensation) to form a nitroalkane, followed by chlorination.

Caption: Synthetic pathway for this compound.

The thermal decomposition of this compound is expected to proceed via homolytic cleavage of the C-N or C-Cl bonds, leading to the formation of radical species that propagate the decomposition to form toxic gases.

Caption: Generalized thermal decomposition of this compound.

The carbon atom bearing the chloro and nitro groups is electrophilic and susceptible to nucleophilic attack. The reaction can proceed via an Sₙ2 or Sₙ1-like mechanism depending on the nucleophile and reaction conditions.

Caption: Nucleophilic substitution on this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established chemical principles for similar compounds.

Synthesis of this compound

This procedure is a two-step synthesis involving an initial Henry reaction to form 1-nitropropane (B105015), which is subsequently chlorinated.

Step 1: Synthesis of 1-Nitropropane via Henry Reaction

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add propanal (1 equivalent) dissolved in a suitable solvent such as ethanol.

-

Addition of Nitroethane: Add nitroethane (1.2 equivalents) to the dropping funnel.

-

Base Catalysis: Cool the reaction flask in an ice bath and slowly add a catalytic amount of a base (e.g., sodium hydroxide (B78521) solution) to the propanal solution while stirring.

-

Reaction: Add the nitroethane dropwise to the cooled solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

-

Work-up: Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure to obtain crude 1-nitropropane.

Step 2: Chlorination of 1-Nitropropane

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, dissolve the crude 1-nitropropane from Step 1 in an aqueous solution of sodium hydroxide.

-

Chlorination: Cool the solution in an ice-water bath and bubble chlorine gas through the solution while maintaining the temperature below 10 °C.

-

Monitoring: Monitor the reaction progress by a suitable method, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with a solution of sodium bisulfite to remove excess chlorine, followed by washing with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by rotary evaporation.

Purification

The crude this compound can be purified by fractional distillation under reduced pressure to obtain the pure product.

-

Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source.

-

Distillation: Heat the crude product gently under reduced pressure. Collect the fraction that distills at the appropriate boiling point for the given pressure.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis of this compound to determine its purity and identify any impurities.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as ethyl acetate (B1210297) or dichloromethane.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low to a high m/z ratio (e.g., 40-400 amu).

-

-

Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to confirm the presence of the key functional groups in the molecule.

-

Sample Preparation: A thin film of the neat liquid sample can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Interpretation: Look for characteristic absorption bands:

-

NO₂ asymmetric stretch: ~1550-1570 cm⁻¹

-

NO₂ symmetric stretch: ~1370-1390 cm⁻¹

-

C-Cl stretch: ~650-850 cm⁻¹

-

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4][6]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[4]

-

Inhalation: Harmful if inhaled. Avoid breathing vapors.[2][6]

-

Skin and Eye Contact: Causes irritation to the skin and eyes.[3][4]

-

Flammability: Combustible liquid. Keep away from heat, sparks, and open flames.[4][5]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[5]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[4]

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with practical experimental protocols and visualizations of its key chemical behaviors. The information presented is intended to be a valuable resource for researchers and professionals working with this compound, enabling a better understanding of its characteristics and facilitating its safe and effective use in scientific and developmental applications. The inherent reactivity of this molecule suggests its potential as a building block in the synthesis of more complex chemical entities, warranting further investigation into its synthetic utility.

References

- 1. Henry Reaction [organic-chemistry.org]

- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. gacariyalur.ac.in [gacariyalur.ac.in]

- 5. US3769355A - Preparation of nitrocyclopropane from 3-chloro-1-nitropropane - Google Patents [patents.google.com]

- 6. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

An In-Depth Technical Guide to the Synthesis of 1-Chloro-1-nitropropane from 1-Nitropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-chloro-1-nitropropane from 1-nitropropane (B105015), a key transformation in organic chemistry. The document details the underlying chemical principles, experimental protocols, and quantitative data to support researchers in the fields of organic synthesis and drug development.

Introduction

The conversion of 1-nitropropane to this compound represents a significant alpha-chlorination reaction of a primary nitroalkane. This process is of interest due to the versatile reactivity of the resulting α-chloro-nitroalkane, which can serve as a building block in the synthesis of more complex molecules. The introduction of a chlorine atom at the alpha position to the nitro group enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack and a valuable intermediate for carbon-carbon and carbon-heteroatom bond formation.

Reaction Principle

The core of this synthesis involves the deprotonation of 1-nitropropane at the alpha-carbon to form a nitronate anion, followed by electrophilic chlorination. The acidity of the α-protons is significantly increased by the electron-withdrawing nature of the nitro group, facilitating the formation of the nucleophilic nitronate intermediate in the presence of a base. A suitable chlorinating agent then reacts with this intermediate to yield the desired this compound.

A common and effective method for this transformation is the use of sodium hypochlorite (B82951) (NaOCl) as the chlorinating agent in a biphasic system, often facilitated by a phase-transfer catalyst. The phase-transfer catalyst is crucial for transporting the hypochlorite anion from the aqueous phase to the organic phase where the reaction with the nitronate anion occurs.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound from 1-nitropropane.

Materials:

-

1-Nitropropane

-

Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach, concentration to be assayed)

-

Phase-transfer catalyst (e.g., tetra-n-butylammonium bromide)

-

Solvent (e.g., Dichloromethane, CH₂Cl₂)

-

Hydrochloric acid (HCl), concentrated

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Distilled water

Equipment:

-

Round-bottom flask (2-liter, 5-neck)

-

Mechanical stirrer

-

Thermometer

-

pH probe

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: A 2-liter, 5-neck round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a pH probe.

-

Charge Reactants: The flask is charged with a solution of sodium hypochlorite. The pH of the solution is adjusted to approximately 8.0 using concentrated hydrochloric acid. Dichloromethane is then added as the solvent, followed by 1-nitropropane and the phase-transfer catalyst, tetra-n-butylammonium bromide.

-

Reaction Execution: The mixture is stirred vigorously. The reaction is exothermic, and the temperature should be monitored. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to determine the consumption of the starting material.

-

Work-up: Once the reaction is complete, stirring is stopped, and the organic and aqueous phases are allowed to separate. The aqueous phase is extracted with additional portions of dichloromethane.

-

Purification: The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by distillation to yield pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and the purity of the reagents.

| Parameter | Value |

| Reactants | |

| 1-Nitropropane | 1.0 equivalent |

| Sodium Hypochlorite (NaOCl) | 1.0 - 1.5 equivalents |

| Tetra-n-butylammonium bromide | 0.02 - 0.05 equivalents |

| Reaction Conditions | |

| Solvent | Dichloromethane |

| Temperature | Ambient to 40°C |

| Reaction Time | 1 - 4 hours |

| Product | |

| Yield of this compound | Typically 70-90% |

Visualizations

To further elucidate the process, the following diagrams illustrate the key aspects of the synthesis.

Caption: Signaling pathway of the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Analysis of 1-Chloro-1-nitropropane: A Technical Guide

Introduction: 1-Chloro-1-nitropropane (CAS No. 600-25-9) is an organohalogen and nitro compound with the molecular formula C₃H₆ClNO₂.[1] As a functionalized alkane, its structural elucidation and purity assessment rely heavily on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a comprehensive overview of the available and predicted spectroscopic data for this compound, alongside detailed experimental protocols relevant to its analysis. This document is intended for researchers and scientists in organic synthesis and drug development.

Spectroscopic Data Summary

The following sections summarize the core spectroscopic data for this compound. While experimental spectra are referenced in databases, specific peak assignments are not always publicly available. Therefore, where explicit experimental data is unavailable, predicted values based on established spectroscopic principles and data from analogous compounds are provided and noted as such.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of a molecule. For this compound (CH₃CH₂CH(Cl)NO₂), three distinct proton and carbon environments are expected.

Table 1: ¹H NMR Data for this compound (Note: Specific experimental data is not readily available. Values are predicted based on the effects of chloro- and nitro- functional groups.)

| Labeled Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Integration |

| Hc (-CH₃ ) | ~1.1 | Triplet (t) | ~7.4 | 3H |

| Hb (-CH₂ -) | ~2.2 | Multiplet (m) | - | 2H |

| Ha (-CH (Cl)NO₂) | ~5.5 - 6.0 | Triplet (t) | ~7.2 | 1H |

Prediction Rationale: The methine proton (Ha) is attached to a carbon bearing two strongly electron-withdrawing groups (Cl and NO₂), causing a significant downfield shift. The methylene (B1212753) protons (Hb) are adjacent to this deshielded center, and the terminal methyl protons (Hc) are the most shielded, appearing furthest upfield.[2][3]

Table 2: ¹³C NMR Data for this compound (Note: Specific experimental data is not readily available. Values are predicted based on established chemical shift ranges.)

| Labeled Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C H₃ (C3) | ~10 - 15 |

| -C H₂- (C2) | ~25 - 35 |

| -C H(Cl)NO₂ (C1) | ~85 - 100 |

Prediction Rationale: The carbon atom (C1) bonded to both chlorine and the nitro group is heavily deshielded and is expected to appear significantly downfield.[1] General chemical shift tables suggest carbons attached to a chlorine atom appear in the 30-60 ppm range, while those attached to a nitro group appear in the 60-90 ppm range; the cumulative effect places this carbon further downfield.[4] The remaining alkyl carbons appear in their typical upfield regions.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is dominated by strong absorptions from the nitro (NO₂) group.

Table 3: Principal IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 - 2880 | Medium | C-H (sp³) Stretching |

| ~1565 | Strong | NO₂ Asymmetric Stretching |

| ~1380 | Strong | NO₂ Symmetric Stretching |

| ~1465 | Medium | C-H Bending |

| ~800 - 600 | Medium-Strong | C-Cl Stretching |

Data Interpretation: The most characteristic peaks are the strong asymmetric and symmetric stretches of the nitro group, which are definitive for nitroalkanes.[6][7] The presence of a carbon-chlorine bond is indicated by a band in the lower wavenumber "fingerprint" region.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The molecular weight of this compound is 123.54 g/mol .[1]

Table 4: Predicted Mass Spectrometry Data for this compound (Note: Experimental mass spectrum for this specific isomer is not readily available. Fragmentation is predicted based on molecular structure.)

| m/z | Ion (Predicted) | Notes |

| 123 / 125 | [CH₃CH₂CH(Cl)NO₂]⁺˙ | Molecular ion (M⁺˙). The two peaks appear in an approximate 3:1 intensity ratio due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. |

| 88 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 77 / 79 | [M - NO₂]⁺ | Loss of a nitro group radical. The isotopic pattern for chlorine remains. |

| 46 | [NO₂]⁺ | Nitro group fragment. |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal standard (0.0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

The analysis is performed on a 400 MHz (or higher) NMR spectrometer.

-

The sample is inserted into the magnet, and the field is locked onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field is shimmed to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum at a probe temperature of 298 K.

-

A standard pulse program for proton NMR is used.

-

Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

A standard proton-decoupled pulse program is used to provide a spectrum with single lines for each unique carbon atom.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are required.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

The resulting spectrum is phase-corrected and baseline-corrected.

-

The chemical shifts are referenced to the TMS signal at 0.0 ppm.

-

For ¹H NMR, the peaks are integrated to determine the relative ratios of protons.

-

FTIR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid):

-

As this compound is a liquid, a simple thin-film method is effective.[1]

-

Place one drop of the neat liquid sample onto the surface of a polished salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top, gently spreading the liquid into a thin, uniform film.

-

-

Instrument Setup:

-

The analysis is performed using a Fourier-Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the empty sample compartment is collected to subtract signals from atmospheric CO₂ and water vapor.

-

-

Data Acquisition:

-

Place the prepared salt plate assembly into the sample holder in the spectrometer.

-

Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The resulting spectrum is displayed in terms of percent transmittance versus wavenumber (cm⁻¹).

-

Major absorption bands are identified and their wavenumbers recorded.

-

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction:

-

For a volatile liquid like this compound, direct injection via a heated probe or, more commonly, introduction through a Gas Chromatography (GC) system (GC-MS) is used.

-

For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) is prepared.

-

A small volume (e.g., 1 µL) is injected into the GC, which separates the compound from the solvent and any impurities before it enters the mass spectrometer.

-

-

Ionization:

-

The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as Electron Ionization (EI), creates a positively charged molecular ion (M⁺˙) and various fragment ions.

-

-

Mass Analysis:

-

The generated ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

-

Detection and Data Processing:

-

An electron multiplier detects the ions.

-

The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

The molecular ion peak and major fragment peaks are identified.

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis from sample to structural elucidation.

References

- 1. This compound | C3H6ClNO2 | CID 11750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. C3H7Cl CH3CH2CH2Cl 1-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 1-Nitropropane (108-03-2) 1H NMR [m.chemicalbook.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. C3H7Cl CH3CH2CH2Cl C-13 nmr spectrum of 1-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-propyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. This compound [webbook.nist.gov]

- 9. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to 1-Chloro-1-nitropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-Chloro-1-nitropropane, including its chemical identity, physical and toxicological properties, and relevant experimental methodologies. The data is presented to be a valuable resource for professionals in research and development.

Chemical Identification

-

IUPAC Name: this compound[1]

-

CAS Number: 600-25-9

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃H₆ClNO₂ | [1] |

| Molecular Weight | 123.54 g/mol | [1][2] |

| Physical Description | Colorless liquid with an unpleasant odor. | [1][2] |

| Boiling Point | 141-143 °C (286-289 °F) at 760 mmHg | [2] |

| Flash Point | 62 °C (144 °F) | [2] |

| Specific Gravity | 1.2 | [2] |

| Vapor Density | 4.26 (Air = 1) | [2] |

| Vapor Pressure | 5.8 mmHg at 25 °C (77 °F) | [2] |

| Water Solubility | 1 to 5 mg/mL at 22 °C (72 °F) | [2] |

| Ionization Potential | 9.90 eV | [2] |

Table 2: Toxicological Data

| Parameter | Value | Species | Route | Reference |

| LD₅₀ (Lethal Dose, 50%) | 50-100 mg/kg | Rabbit | Oral | |

| LC₅₀ (Lethal Concentration, 50%) | 393 ppm (one of two died) | Rabbit | Inhalation (6 hours) | |

| LC₁₀₀ (Lethal Concentration, 100%) | 2574 ppm | Rabbit | Inhalation (6 hours) | |

| IDLH (Immediately Dangerous to Life or Health) | 100 ppm | N/A | Inhalation | [2] |

Table 3: Occupational Exposure Limits

| Organization | Limit | Value |

| OSHA (Former PEL) | TWA | 20 ppm |

| ACGIH (TLV) | TWA | 2 ppm |

| NIOSH (REL) | TWA | 2 ppm |

Experimental Protocols

Detailed experimental protocols for the synthesis and toxicological testing of this compound are not extensively available in the public domain. However, this section provides an overview of the general synthetic routes and standardized methodologies for analytical determination and toxicity assessment.

3.1. Synthesis of this compound

Another potential route is the nitration of 1-chloropropane, for instance, using a reagent like silver nitrite (B80452) (AgNO₂), which can proceed via an SN2 mechanism.[3]

3.2. Analytical Protocols

3.2.1. Determination in Air (Based on NIOSH Method S211)

This method provides a general framework for the determination of this compound in the air.

-

Principle: A known volume of air is drawn through a solid sorbent tube to trap the analyte. The analyte is then desorbed from the sorbent and analyzed by gas chromatography.

-

Sampling:

-

Device: Chromosorb-108 sorbent tube.

-

Flow Rate: 0.2 L/min.

-

Volume: 12 L for a time-weighted average (TWA) sample.

-

-

Analysis:

-

Desorption: The sorbent is transferred to a vial, and desorbed with a suitable solvent (e.g., ethyl acetate).[1]

-

Instrumentation: Gas chromatograph with a flame ionization detector (GC-FID).

-

Quantitation: A calibration curve is prepared from standard solutions of this compound in the desorption solvent.

-

3.3. Toxicological Assessment Protocols

Toxicological assessments of chemicals like this compound are typically conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

3.3.1. Acute Oral Toxicity (Based on OECD Guideline 423)

-

Objective: To determine the acute oral toxicity of a substance.

-

Principle: The substance is administered in a stepwise procedure to a small number of animals (typically rats) at one of four fixed starting dose levels (5, 50, 300, or 2000 mg/kg body weight). The outcome of the first step determines the subsequent dosing, with the aim of identifying the dose that causes mortality or evident toxicity.

-

Methodology:

-

Animals: Healthy, young adult rodents (usually females) are used. They are fasted prior to dosing.

-

Dosing: The test substance is administered as a single oral gavage dose.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

-

Endpoint: The results allow for the classification of the substance into a toxicity category.

-

Hazard and Toxicity Pathway

The following diagram illustrates the logical relationships between the properties of this compound, routes of exposure, and its toxicological effects.

Caption: Logical relationships of this compound's hazards.

References

Navigating the Solubility Landscape of 1-Chloro-1-nitropropane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-chloro-1-nitropropane in various organic solvents. Due to a notable absence of specific quantitative solubility data in publicly available literature, this document furnishes a detailed qualitative assessment based on established chemical principles and available data for analogous compounds. Furthermore, a robust experimental protocol is presented to enable researchers to precisely determine the solubility of this compound in their specific solvent systems. This guide is intended to be an essential resource for scientists and professionals engaged in research, development, and formulation activities where this compound is a key component.

Introduction to this compound

This compound (C₃H₆ClNO₂) is a halogenated nitroalkane that presents as a colorless liquid with a characteristic unpleasant odor.[1][2] Its molecular structure, featuring both a polar nitro group and a chloro group, alongside a short alkyl chain, dictates its solubility behavior, making it a versatile compound in various chemical applications, including as a fungicide and in organic synthesis.[1] A thorough understanding of its solubility in different organic solvents is paramount for its effective use in reaction chemistry, formulation development, and purification processes.

Qualitative and Semi-Quantitative Solubility Profile

Based on available data, the solubility of this compound can be summarized as follows:

| Solvent Class | Representative Solvents | Expected Solubility | Citation |

| Water | Water | Sparingly soluble (1 to 5 mg/mL at 22.2°C; 8 g/L) | [1][2] |

| Alcohols | Ethanol, Methanol | Soluble | [1][2] |

| Ethers | Diethyl ether | Soluble | [1][2] |

| Hydrocarbons | Pentane, Hexane, Heptane | Soluble | [1] |

| Halogenated Hydrocarbons | Chloroform, Methylene chloride, Trichloroethylene | Soluble to slightly soluble in chloroform | [1][2] |

| Glycols | Propylene glycol, Ethylene glycol | Soluble | [2] |

| Oils | Various organic oils | Soluble | [2] |

It is crucial to note that these are general classifications, and the actual solubility can be significantly influenced by factors such as temperature and the presence of impurities.

Experimental Protocol for Quantitative Solubility Determination

To address the gap in quantitative data, the following detailed experimental protocol is provided for the determination of the solubility of this compound in an organic solvent of interest. This method is based on the isothermal equilibrium technique, followed by quantitative analysis.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (±0.0001 g)

-

Volumetric flasks and pipettes (Class A)

-

Syringes and syringe filters (chemically resistant, e.g., PTFE)

-

Vials with airtight seals (e.g., screw-cap vials with septa)

-

Gas chromatograph (GC) with a suitable detector (e.g., FID or ECD) or a High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Centrifuge (optional)

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

References

Thermal Stability and Decomposition of 1-Chloro-1-nitropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Chloro-1-nitropropane is a colorless liquid with a characteristic unpleasant odor.[1] Its chemical structure, featuring both a nitro group and a chlorine atom attached to a propane (B168953) backbone, places it in a class of compounds that are often thermally sensitive and potentially explosive.[1][2][3] The presence of the nitro group, a well-known energetic functional group, combined with the halogen, can significantly influence the molecule's stability and decomposition kinetics. Understanding the thermal behavior of this compound is crucial for its safe handling, storage, and use in any application, particularly in pharmaceutical development and fine chemical synthesis where process safety is paramount.

When heated, this compound is known to be sensitive and can undergo explosive decomposition.[1][2][3] The decomposition process is expected to evolve highly toxic and corrosive fumes, including hydrogen chloride, nitrogen oxides (NOx), and phosgene.[1] Given these hazardous properties, a thorough thermal analysis is essential to determine key safety parameters such as the onset temperature of decomposition, the heat of decomposition, and the pressure generated during a runaway reaction.

This guide details the standard experimental protocols used to assess the thermal stability of energetic materials and provides a framework for interpreting the data obtained from such analyses for this compound.

Predicted Thermal Stability and Decomposition Data

While specific experimental data for this compound is not available in the reviewed literature, the following tables present an illustrative summary of the types of quantitative data that would be obtained from thermal analysis. These values are hypothetical and based on the expected behavior of similar halogenated nitroalkanes. They are intended to serve as a guide for researchers in setting up experiments and interpreting results.

Table 1: Predicted Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Predicted Value | Units | Description |

| Onset Temperature (Tonset) | 120 - 150 | °C | The temperature at which the exothermic decomposition begins to be detectable. |

| Peak Exotherm Temperature (Tpeak) | 150 - 180 | °C | The temperature at which the rate of heat release is at its maximum. |

| Heat of Decomposition (ΔHd) | 200 - 400 | J/g | The total amount of heat released during the decomposition process. |

Table 2: Predicted Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Predicted Value | Units | Description |

| Onset of Mass Loss (Tonset) | 110 - 140 | °C | The temperature at which the sample begins to lose mass due to decomposition. |

| Temperature of Maximum Mass Loss Rate (Tmax) | 140 - 170 | °C | The temperature at which the rate of mass loss is highest. |

| Total Mass Loss | 80 - 95 | % | The percentage of the initial sample mass that is lost during decomposition. |

| Residual Mass at 300 °C | 5 - 20 | % | The percentage of the initial sample mass remaining after the main decomposition stage. |

Table 3: Predicted Accelerating Rate Calorimetry (ARC) Data for this compound

| Parameter | Predicted Value | Units | Description |

| Onset Temperature (Tonset) | 100 - 130 | °C | The temperature at which self-heating is first detected under adiabatic conditions. |

| Time to Maximum Rate (TMR) at Onset | 24 - 48 | hours | The time from the onset of self-heating to the maximum rate of decomposition under adiabatic conditions. |

| Adiabatic Temperature Rise (ΔTad) | 150 - 250 | °C | The total temperature increase of the sample due to the exothermic decomposition under adiabatic conditions. |

| Maximum Self-Heat Rate | > 10 | °C/min | The maximum rate of temperature increase during the runaway reaction. |

| Maximum Pressure | > 500 | psig | The maximum pressure generated by the decomposition products in a closed system. |

Experimental Protocols

The following sections detail the standard experimental methodologies for the thermal analysis of a potentially energetic material like this compound.

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition, the peak exotherm temperature, and the heat of decomposition.

Methodology:

-

A small sample of this compound (typically 1-5 mg) is accurately weighed into a high-pressure stainless steel or gold-plated copper crucible.

-

The crucible is hermetically sealed to contain any generated gases and prevent evaporation of the sample.

-

The sealed crucible and an empty reference crucible are placed in the DSC instrument.

-

The samples are heated at a constant rate (e.g., 2, 5, and 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon) from ambient temperature to a final temperature well above the decomposition region (e.g., 350 °C).

-

The heat flow to or from the sample relative to the reference is recorded as a function of temperature.

-

The onset temperature, peak temperature, and enthalpy of any exothermic events are determined from the resulting thermogram.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which mass loss begins, the rate of mass loss, and the total mass loss during decomposition.

Methodology:

-

A sample of this compound (typically 5-10 mg) is placed in an open ceramic or aluminum crucible.

-

The crucible is placed on a sensitive microbalance within the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) from ambient temperature to a final temperature where all volatile products have been released (e.g., 600 °C).

-

The mass of the sample is continuously recorded as a function of temperature.

-

The onset temperature of mass loss, the temperature of the maximum rate of mass loss (from the derivative of the TGA curve), and the final residual mass are determined.

Accelerating Rate Calorimetry (ARC)

Objective: To assess the thermal stability under adiabatic conditions, which simulates a worst-case scenario for a runaway reaction.

Methodology:

-

A larger sample of this compound (typically 1-10 g) is loaded into a robust, spherical, high-pressure sample bomb (e.g., made of titanium or Hastelloy).

-

The bomb is placed in a heavily insulated and temperature-controlled chamber.

-